REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH2:5][C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=O)=[O:4].O[CH:14]1[CH2:19]SC(O)C[S:15]1.[Br-].[Li+]>O1CCOCC1>[CH3:1][O:2][C:3]([CH2:5][C:6]1[S:15][CH:14]=[CH:19][C:8]=1[C:9]([O:11][CH3:12])=[O:10])=[O:4] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
OC1SCC(SC1)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 15 hours
|
Duration
|
15 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
To the residue, 1,000 ml of n-hexane was added
|
Type
|
CUSTOM
|
Details
|
the hexane layer was separated
|
Type
|
EXTRACTION
|
Details
|
This extraction procedure
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)CC=1SC=CC1C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.9 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |